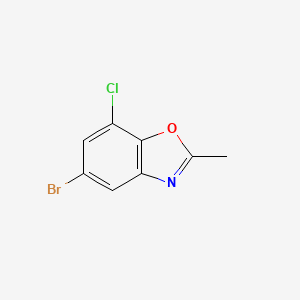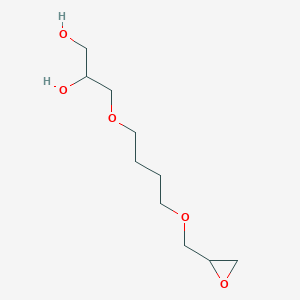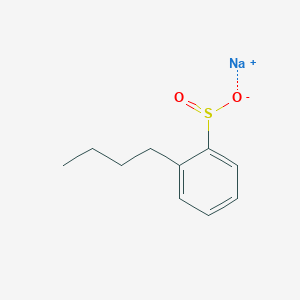![molecular formula C7H10BrClN2 B1445663 [(3-Bromophenyl)methyl]hydrazine hydrochloride CAS No. 1384427-52-4](/img/structure/B1445663.png)
[(3-Bromophenyl)methyl]hydrazine hydrochloride
Overview
Description
“[(3-Bromophenyl)methyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 1384427-52-4. It has a molecular weight of 237.53 . It is also known as (3-Bromobenzyl)hydrazine hydrochloride .
Molecular Structure Analysis
The linear formula for “[(3-Bromophenyl)methyl]hydrazine hydrochloride” is C7H10BrClN2 .Physical And Chemical Properties Analysis
“[(3-Bromophenyl)methyl]hydrazine hydrochloride” is a solid substance. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Analytical Chemistry Application : A study by Afkhami & Afshar-E-Asl (2000) describes a method for determining hydrazine based on its effect on the reaction between bromate and hydrochloric acid. This method is used for the determination of hydrazine in water.
Synthesis of Anticonvulsant Agents : Research by Unverferth et al. (1998) involves synthesizing 3-aminopyrroles and their derivatives, including the use of hydrazine, and evaluating their anticonvulsant activity.
Development of Antihypertensive Agents : A study by Abdel-Wahab et al. (2008) discusses the synthesis of various compounds, including the use of hydrazine hydrate, to create potential antihypertensive α-blocking agents.
Pharmaceutical Research : The work of Vaickelionienė et al. (2004) involves the condensation of hydrazine derivatives, exploring their pharmaceutical applications.
Fluorescent Probe Development for Environmental and Biological Applications : Zhu et al. (2019) developed a fluorescent probe using a derivative of hydrazine to detect hydrazine in environmental water systems and biological samples, highlighting its use in environmental pollution studies (Zhu et al., 2019).
Study of Structural and Reactivity Properties of Hydrazine Derivatives for Pharmaceutical Use : Mary et al. (2021) conducted a study on the vibration, interaction, and biological activities of hydrazine derivatives, suggesting their potential in antitumor activities (Mary et al., 2021).
Synthesis of Bis-heterocyclic Compounds : Al-Daeif (2011) researched the synthesis of various heterocyclic derivatives using hydrazine hydrate, contributing to organic chemistry and potential pharmaceutical applications (Al-Daeif, 2011).
Study of Asymmetrical Azines for Antiproliferative Activities : Ganga & Sankaran (2020) synthesized asymmetrical azines, including derivatives of hydrazine, and evaluated their antiproliferative activities, indicating their potential in cancer research (Ganga & Sankaran, 2020).
Safety And Hazards
properties
IUPAC Name |
(3-bromophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4,10H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLIHWWTBWSXQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Bromophenyl)methyl]hydrazine hydrochloride | |
CAS RN |
1384427-52-4 | |
| Record name | 3-Bromobenzylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1445587.png)




![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B1445597.png)


